3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid
CAS No.:
Cat. No.: VC20054711
Molecular Formula: C19H16ClN3O4
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O4 |
|---|---|
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 3-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
| Standard InChI | InChI=1S/C19H16ClN3O4/c20-15-8-2-1-7-14(15)18-22-17(27-23-18)10-4-9-16(24)21-13-6-3-5-12(11-13)19(25)26/h1-3,5-8,11H,4,9-10H2,(H,21,24)(H,25,26) |
| Standard InChI Key | YXRXFXFQBYAPEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O)Cl |
Introduction
Synthesis and Preparation
The synthesis of 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid would likely involve several steps:
-
Preparation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
-
Attachment of the Butanamido Group: This could involve amide coupling reactions using appropriate reagents like carbodiimides.
-
Introduction of the Benzoic Acid Moiety: This might involve further coupling reactions or the use of activated esters.
Potential Applications
While specific applications for 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid are not documented, compounds with similar structures have been explored for their biological activity and potential use in pharmaceuticals. The oxadiazole ring is known for its presence in various biologically active compounds, including antimicrobial and antiviral agents.
Research Findings and Data
Due to the lack of specific research findings on this compound, we rely on related compounds for insights:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | C15H9ClN2O3 | 300.7 | Biological activity studies |
| Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- | C14H9ClN2O2 | 272.68 | Potential in materials science |
| N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | C21H17ClN4O2 | Not specified | Research compound |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume